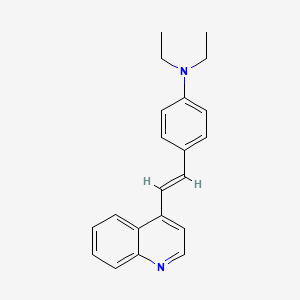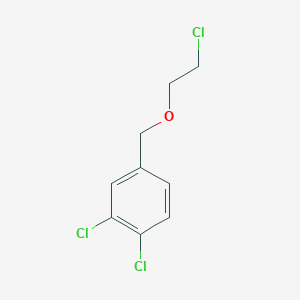
1,2-Dichloro-4-(2-chloroethoxymethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dichloro-4-(2-chloroethoxymethyl)benzene is a chemical compound with the molecular formula C9H9Cl3O It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms and a 2-chloroethoxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-(2-chloroethoxymethyl)benzene typically involves the chlorination of a suitable benzene derivative followed by the introduction of the 2-chloroethoxymethyl group. One common method is the electrophilic aromatic substitution reaction, where benzene is first chlorinated to form 1,2-dichlorobenzene. This intermediate is then reacted with 2-chloroethanol under specific conditions to introduce the 2-chloroethoxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by controlled reactions with 2-chloroethanol. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
1,2-Dichloro-4-(2-chloroethoxymethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms or the modification of the ethoxymethyl group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
科学的研究の応用
1,2-Dichloro-4-(2-chloroethoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1,2-Dichloro-4-(2-chloroethoxymethyl)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. The presence of electron-withdrawing chlorine atoms can influence the reactivity and selectivity of these reactions .
類似化合物との比較
Similar Compounds
1,2-Dichlorobenzene: A simpler derivative of benzene with two chlorine atoms.
1,2-Dichloro-4-methoxybenzene: Similar structure but with a methoxy group instead of the 2-chloroethoxymethyl group.
1,2,4-Trichlorobenzene: Contains three chlorine atoms on the benzene ring.
Uniqueness
1,2-Dichloro-4-(2-chloroethoxymethyl)benzene is unique due to the presence of the 2-chloroethoxymethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific applications and interactions that are not possible with simpler chlorinated benzenes .
特性
CAS番号 |
6279-30-7 |
|---|---|
分子式 |
C9H9Cl3O |
分子量 |
239.5 g/mol |
IUPAC名 |
1,2-dichloro-4-(2-chloroethoxymethyl)benzene |
InChI |
InChI=1S/C9H9Cl3O/c10-3-4-13-6-7-1-2-8(11)9(12)5-7/h1-2,5H,3-4,6H2 |
InChIキー |
RVRCNAWPFFVKDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1COCCCl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



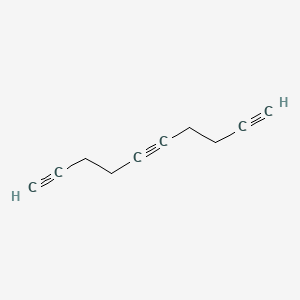
![[2-(Acetyloxy)-3,5-dibromophenyl]methanediyl diacetate](/img/structure/B14733789.png)
![ethyl N-[4-(benzhydrylamino)-5-nitro-6-oxo-1H-pyridin-2-yl]carbamate](/img/structure/B14733799.png)
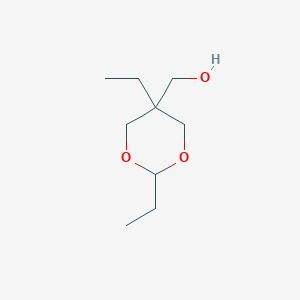
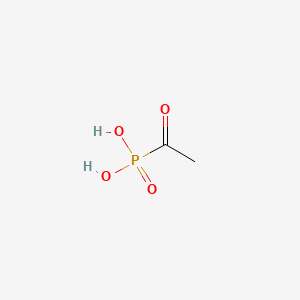
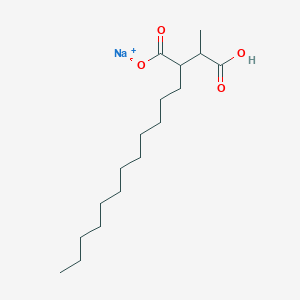
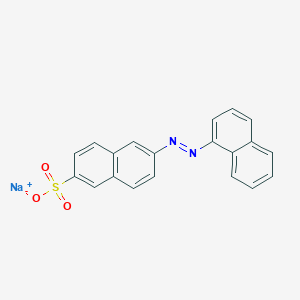
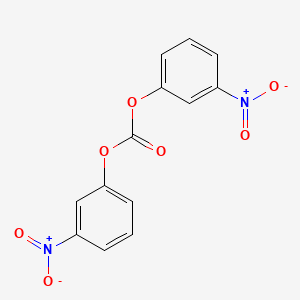
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
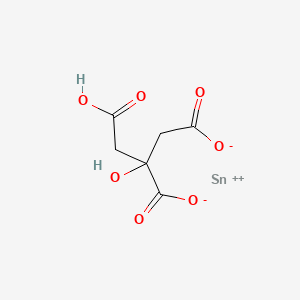
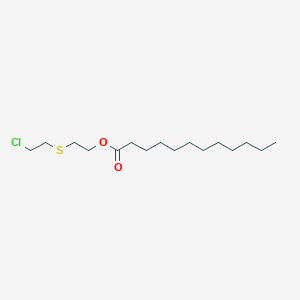
![4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14733869.png)
